molecular formula C4H6N2S2 B14473725 2,3-Dihydro-1H-pyrazole-1-carbodithioic acid CAS No. 66027-47-2

2,3-Dihydro-1H-pyrazole-1-carbodithioic acid

Cat. No.: B14473725
CAS No.: 66027-47-2
M. Wt: 146.2 g/mol
InChI Key: DKOQEMZLQWTARO-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrazole-1-carbodithioic acid: is a heterocyclic compound that features a pyrazole ring with a carbodithioic acid functional group. This compound is part of the broader class of pyrazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrazole-1-carbodithioic acid typically involves the cyclization of hydrazines with carbon disulfide or its derivatives. One common method includes the reaction of hydrazine derivatives with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding pyrazole carbodithioic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products:

Scientific Research Applications

Chemistry: 2,3-Dihydro-1H-pyrazole-1-carbodithioic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .

Medicine: The compound’s derivatives have been explored for their anti-inflammatory, analgesic, and anticancer properties. Research is ongoing to develop new therapeutic agents based on this scaffold .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrazole-1-carbodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbodithioic acid group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1H-pyrazole-1-carbodithioic acid is unique due to its carbodithioic acid functional group, which imparts distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

66027-47-2

Molecular Formula

C4H6N2S2

Molecular Weight

146.2 g/mol

IUPAC Name

1,5-dihydropyrazole-2-carbodithioic acid

InChI

InChI=1S/C4H6N2S2/c7-4(8)6-3-1-2-5-6/h1,3,5H,2H2,(H,7,8)

InChI Key

DKOQEMZLQWTARO-UHFFFAOYSA-N

Canonical SMILES

C1C=CN(N1)C(=S)S

Origin of Product

United States

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